Source: CB-5083 is a synthetic molecule developed through targeted medicinal chemistry efforts. [, ]
Classification: CB-5083 is classified as a first-in-class, potent, and selective ATP-competitive inhibitor of the p97 ATPase. []
Role in Scientific Research: CB-5083 serves as a valuable research tool to probe the biology of p97 and the ubiquitin proteasome system, providing insights into cellular processes such as protein homeostasis, ERAD, and autophagy. It also offers a potential therapeutic strategy for cancers that are sensitive to disruptions in these pathways. [, , ]
CB-5083 was discovered through a lead optimization program focused on improving in vitro potency, ADME (absorption, distribution, metabolism, and excretion), and pharmaceutical properties of initial quinazoline scaffold-based VCP inhibitors. [] The detailed synthetic route for CB-5083 is described in the paper "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." []
The molecular structure of CB-5083, 1-[4-(benzylamino)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]-2-methyl-1H-indole-4-carboxamide, has been elucidated through crystallographic studies. [, ] These studies provide detailed insights into the interactions of CB-5083 with the D2 ATPase domain of p97, explaining its selectivity and potency.
CB-5083 primarily functions by inhibiting the ATPase activity of p97, leading to disruption of various cellular processes. [, , ] The key consequences of CB-5083 treatment include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2